Artepaulin

Description

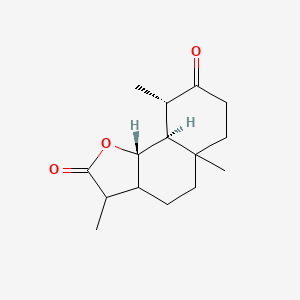

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O3 |

|---|---|

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione |

InChI |

InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3/t8?,9-,10?,12-,13+,15?/m1/s1 |

InChI Key |

BXRGGUXPWTWACZ-JFYDMLHMSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@@H]3C(CCC2(CCC1=O)C)C(C(=O)O3)C |

Canonical SMILES |

CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |

Origin of Product |

United States |

Isolation and Advanced Analytical Methodologies for Artepaulin Characterization

Extraction and Purification Strategies for Artepaulin from Botanical Sources

Extracting this compound from its botanical matrix requires methods capable of effectively releasing the compound from plant tissues while minimizing degradation and co-extraction of interfering substances.

Optimized Solvent Extraction Protocols

Solvent extraction is a fundamental technique for isolating this compound from dried and ground plant material. The efficiency of solvent extraction is significantly influenced by parameters such as solvent type, solvent-to-solid ratio, temperature, and extraction time. thermofisher.commdpi.comfrontiersin.org

Optimization of solvent extraction protocols involves selecting solvents with appropriate polarity to maximize this compound solubility while leaving unwanted matrix components behind. Common solvents used in plant extraction include ethanol (B145695), methanol (B129727), chloroform (B151607), and hexane, often in various combinations and concentrations. frontiersin.orgnih.govmdpi.comdergipark.org.tr For instance, studies on related sesquiterpene lactones like santonin (B1680769) from Artemisia cina have employed solvents such as chloroform and methanol for extraction. nih.gov Increasing the temperature can enhance the solubility and mass transfer of compounds from the plant matrix into the solvent, although excessively high temperatures can lead to the degradation of thermolabile compounds like some sesquiterpene lactones. thermofisher.comfrontiersin.org The solvent-to-solid ratio is another crucial factor, as a higher ratio generally improves extraction efficiency by ensuring better contact between the solvent and the plant material. mdpi.comfrontiersin.org Extraction time must also be optimized to achieve maximum yield without extracting excessive amounts of impurities. mdpi.comnih.gov

Data from studies on the extraction of related compounds highlight the impact of solvent choice and method on yield. For example, in the extraction of santonin from Artemisia cina, supercritical CO2 extraction yielded a higher concentration (250.40 μg/ml) compared to chloroform extraction (83.33 μg/ml), indicating the importance of method selection. nih.gov

Supercritical Fluid Extraction Techniques

Supercritical Fluid Extraction (SFE) utilizes a substance above its critical temperature and pressure, most commonly carbon dioxide, as the extraction solvent. dsm-firmenich.comwikipedia.orgthescipub.com This technique offers advantages such as being environmentally friendly, faster, and more selective compared to traditional solvent extraction methods. dsm-firmenich.comwikipedia.orgthescipub.comhielscher.com The properties of a supercritical fluid can be manipulated by adjusting pressure and temperature, allowing for selective extraction of compounds based on their polarity and molecular weight. wikipedia.org For instance, volatile oils can be extracted at lower pressures, while higher pressures with modifiers like ethanol can extract more polar compounds. wikipedia.orgrsc.org

SFE has been applied to extract various compounds from Artemisia species. While specific data on this compound extraction by SFE was not extensively found, the principles and applications of SFE in extracting sesquiterpene lactones and essential oils from related plant matrices suggest its potential for this compound isolation. plantsjournal.comnih.govwikipedia.orgnih.gov The process typically involves pumping CO2 to supercritical conditions, passing it through the plant matrix in a pressure vessel, and then reducing the pressure in a separator to collect the extracted compounds. wikipedia.org

Chromatographic Separation and Enrichment Techniques for this compound

Following extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds and enriching its concentration.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds like this compound in complex plant extracts. researchgate.netseppic.comresearchgate.netbradford.ac.uk HPLC method development involves selecting the appropriate stationary phase (e.g., reversed-phase, normal-phase), mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and sensitivity for this compound. molnar-institute.comthermofisher.com

Method validation is a crucial step to ensure the reliability and accuracy of the developed HPLC method. molnar-institute.comthermofisher.comnih.gov Validation parameters typically include specificity, linearity, accuracy, precision, limits of detection (LOD) and quantification (LOQ), and robustness. thermofisher.comnih.gov For example, an HPLC-UV method developed for the quantification of santonin, a related sesquiterpene lactone, demonstrated good linearity (R² > 0.99), accuracy (recovery 99.04-100.16%), and precision (RSD < 2%) nih.gov. The retention time of a compound is a key parameter for identification in HPLC. researchgate.net

Gas Chromatography (GC) for Volatile Components Analysis

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is primarily used for the analysis of volatile and semi-volatile compounds. researchgate.netresearchgate.netbradford.ac.ukepa.gov While this compound itself might not be sufficiently volatile for direct GC analysis without derivatization, GC is valuable for analyzing the volatile profile of the botanical source material, which can provide complementary information about the extract composition. plantsjournal.comresearchgate.net Essential oils from Artemisia species, which may be co-extracted with this compound, are commonly analyzed by GC-MS to identify and quantify their various components, such as 1,8-cineole, camphor, and borneol. plantsjournal.comresearchgate.net

GC analysis involves separating compounds based on their boiling points and interaction with the stationary phase in a heated column. epa.gov Detection is typically achieved using detectors like Flame Ionization Detector (FID) or Mass Spectrometer (MS). plantsjournal.comresearchgate.netepa.gov

Preparative Chromatography for Compound Isolation

Preparative chromatography techniques are employed to isolate and purify larger quantities of this compound once analytical methods have confirmed its presence and established separation conditions. news-medical.net Unlike analytical chromatography, the goal of preparative chromatography is to collect the separated components. news-medical.net

Techniques such as preparative HPLC or column chromatography are commonly used for this purpose. nih.govnews-medical.netdovepress.com In preparative column chromatography, a larger column packed with stationary phase (e.g., silica (B1680970) gel) is used, and the extract is eluted with a suitable solvent system. nih.govdovepress.com Fractions containing the target compound (this compound) are collected based on monitoring by analytical techniques like TLC or analytical HPLC. dovepress.com For instance, the purification of santonin from a methanol-soluble fraction involved successive chromatographic procedures using a chromatotron with a silica gel rotor, yielding a white precipitate of santonin. nih.gov Similarly, column chromatography with different solvent systems (e.g., petroleum ether:acetone, dichloromethane:acetone) has been used to purify sesquiterpene lactones. dovepress.com Preparative HPLC allows for higher resolution separation and is suitable for isolating compounds from more complex mixtures. news-medical.net The methods and parameters developed in analytical HPLC can often be scaled up for preparative purposes. news-medical.net

Interactive Data Table: Example Data on Santonin Extraction (Illustrative, based on search result nih.gov)

| Extraction Method | Solvent | Average Santonin Concentration (μg/ml) |

| Supercritical CO2 | CO2 | 250.40 |

| Solvent Extraction | Chloroform | 83.33 |

Chemical Synthesis and Biotransformation of Artepaulin and Its Analogues

Total Synthesis of Artepaulin

Total synthesis of complex natural products like this compound requires careful planning and execution to assemble the molecular framework and establish the correct stereochemical relationships. While specific details on the total synthesis of this compound itself are less prevalent in the immediate search results compared to semisynthesis from santonin (B1680769), the principles of retrosynthesis, stereoselective/regioselective transformations, and modern methodologies are fundamental to such endeavors.

Retrosynthetic Disconnections and Strategic Planning

Retrosynthetic analysis involves breaking down the target molecule into simpler, commercially available, or easily synthesized starting materials through a series of hypothetical disconnections. For a sesquiterpene lactone like this compound, key disconnections might target the lactone ring, the carbocyclic skeleton, or introduce functional groups at strategic positions. Strategic planning would involve considering the order of bond formation, the introduction of stereocenters, and the potential for convergent synthesis, where fragments are synthesized separately and then coupled. Retrosynthesis often begins by identifying reactive functional groups or complex structural features that can be traced back to simpler precursors and reactions youtube.comyoutube.comyoutube.comyoutube.com.

Development of Key Stereoselective and Regioselective Transformations

Achieving the correct stereochemistry and regiochemistry is paramount in the synthesis of natural products. Stereoselective transformations aim to create specific stereoisomers (enantiomers or diastereomers), while regioselective reactions control the position at which a chemical transformation occurs on a molecule nih.govnih.gov. In the context of sesquiterpene synthesis, this could involve controlling the stereochemistry of ring junctions, chiral centers within the rings, and the orientation of substituents. Techniques such as asymmetric catalysis, the use of chiral auxiliaries, and diastereoselective reactions are crucial for controlling stereochemistry. Regioselectivity is often controlled by the inherent electronic or steric properties of the substrate, or by the use of specific reagents or catalysts that favor reaction at a particular site.

Application of Modern Synthetic Methodologies

Modern synthetic methodologies play a vital role in efficient and selective synthesis. These can include catalytic reactions (e.g., transition metal catalysis for carbon-carbon bond formation), organocatalysis, photocatalysis, and flow chemistry saqlamliq.az. The application of such methods can improve reaction efficiency, reduce waste, and enable access to complex structures that are difficult to synthesize using traditional methods. While the searches did not detail a specific total synthesis of this compound using modern methods, the principles are broadly applicable to complex molecule synthesis.

Semisynthetic Approaches to this compound Derivatives from Precursors

Semisynthesis involves using a naturally occurring compound as a starting material and performing chemical modifications to obtain the desired target molecule or its analogues. This approach can be advantageous when the natural precursor is abundant and already possesses a significant portion of the target molecule's structure, thereby shortening the synthetic route.

Chemical Modification of α-Santonin and Other Sesquiterpene Lactones

α-Santonin, an abundant sesquiterpene lactone found in various Artemisia species, has been widely used as a starting material for the semisynthesis of other sesquiterpene lactones, including analogues of this compound tandfonline.commolaid.comacs.orgpsu.eduplos.orgnih.govsioc-journal.cnresearchgate.netkoreascience.krnih.govresearchgate.net. Its readily available scaffold and functional groups make it a valuable precursor for chemical transformations. Studies have reported the partial synthesis of 6β-eudesmanolides, including analogues of this compound, from 6α-eudesmanolides like α-santonin ugr.esdocumentsdelivered.comopenalex.orgsemanticscholar.orgacs.orgresearchgate.netresearchgate.netmolaid.comnrcresearchpress.com. These modifications often involve epimerization at C-6 and other transformations to alter the oxidation pattern or introduce new functional groups. For instance, chemical modifications of santonin have been explored to synthesize derivatives with altered biological activities nih.gov.

Synthesis of Novel Structural Analogues of this compound

The semisynthetic approach allows for the creation of novel structural analogues of this compound by modifying the α-santonin or other sesquiterpene lactone scaffold. These modifications can involve alterations to the lactone ring, changes in the oxidation state of various carbons, introduction of new substituents, or skeletal rearrangements. The synthesis of such analogues is often driven by the desire to explore structure-activity relationships and potentially develop compounds with improved properties. Studies have reported the synthesis of various eudesmanolide and guaianolide analogues from santonin through different chemical transformations tandfonline.comacs.orgpsu.edusioc-journal.cnacs.orgresearchgate.net.

Table 1: Selected Compounds Mentioned and Their Potential PubChem CIDs

Combinatorial Chemistry for Generating this compound Libraries

Combinatorial chemistry approaches have been applied to natural product scaffolds, such as pentacyclic triterpenes, to generate libraries of derivatives with improved properties. While the direct application of combinatorial chemistry specifically for large-scale this compound library generation is not extensively detailed in the provided search results, the principle of using natural product frameworks for diversification through combinatorial methods is established researchgate.net. This suggests a potential avenue for creating diverse this compound analogues by modifying the core eudesmanolide structure through parallel synthesis techniques. The synthesis of analogues of this compound, colartin, and tannunolide D from 6α-eudesmanolides has been reported, indicating that structural modifications of related sesquiterpene lactones are feasible jst.go.jpmolaid.comacs.org.

Enzymatic and Microbial Biotransformation of this compound

Biotransformation, utilizing enzymes or whole microbial cells, offers a regioselective and stereoselective approach to modifying natural products like this compound dovepress.comjst.go.jptandfonline.comtandfonline.comresearchgate.net. This is often challenging to achieve through traditional chemical synthesis alone dovepress.com. Microorganisms, including fungi and bacteria, as well as plant cell cultures, have been employed for the biotransformation of sesquiterpene lactones dovepress.comtandfonline.comtandfonline.com.

Fungal Hydroxylation and Derivatization Pathways

Fungi are known for their ability to introduce hydroxyl groups into various positions of sesquiterpene molecules, a process often difficult to control chemically dovepress.comresearchgate.net. Studies have investigated the fungal biotransformation of sesquiterpene lactones, including those structurally related to this compound, such as α-santonin and 6β-santonin dovepress.comtandfonline.comtandfonline.com. For instance, the biotransformation of (-)-α-santonin by Cunninghamella spp. resulted in the regioselective and stereoselective hydroxylation at the C-8 position, yielding 8β-hydroxy-α-santonin dovepress.com. Rhizopus nigricans is another fungus frequently used in biotransformation studies of sesquiterpenoids, known for introducing hydroxyl groups at remote positions and performing other stereoselective reactions like epoxidation and reduction researchgate.net. Biotransformation of 6β-eudesmanolides with Curvularia lunata and Rhizopus nigricans cultures has also been reported tandfonline.comdissercat.comtandfonline.com.

Microbial Cell-Based Conversion Systems

Microbial cell-based systems provide a versatile platform for the biotransformation of sesquiterpenes tandfonline.comtandfonline.comresearchgate.net. These systems utilize the enzymatic machinery within intact microbial cells to carry out specific chemical transformations. For example, cell suspension cultures of the fungus Abisidia coerulea and the plant Asparagus officinalis have been used to bioconvert α- and 6β-santonin, leading to various hydroxylated products and, in some cases, skeletal rearrangements tandfonline.comtandfonline.com. While whole-cell catalysts are effective, identifying the specific enzymes responsible within these complex systems can be challenging, and wild-type strains may exhibit lower catalytic activity and substrate scope researchgate.net.

Mechanistic Enzymology of Biocatalytic Reactions Involving this compound

The enzymatic mechanisms underlying the biotransformation of sesquiterpenes involve various enzyme classes, particularly monooxygenases, which are often responsible for hydroxylation reactions dovepress.com. In the fungal biotransformation of α-santonin by Cunninghamella spp., the enzymes present were identified as monooxygenases, facilitating regioselective and stereoselective hydroxylation dovepress.com. Understanding the mechanistic enzymology provides insights into the catalytic processes and can guide the development of more efficient biocatalysts for targeted modifications of this compound and its analogues. Studies on the biotransformation of related eudesmanolides have explored the influence of structural features on microbial transformation and the types of enzymatic reactions involved, such as hydroxylation, epimerization, and skeletal rearrangement tandfonline.comtandfonline.comresearchgate.net.

Biosynthetic Pathway Elucidation of Artepaulin

Investigation of Upstream Isoprenoid Pathways (MVA and MEP) Contributing to Artepaulin Precursors

In plants, the MVA pathway is primarily localized in the cytosol and is the main source of precursors for sesquiterpenes (C15), triterpenes (C30), and sterols. wikipedia.orgwikipedia.orgmitoproteome.orgfrontiersin.org This pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP and DMAPP. The MEP pathway, conversely, operates in the plastids and is the primary source for hemi- (C5), mono- (C10), and diterpenes (C20), as well as carotenoids and other plastid-localized isoprenoids. wikipedia.orgwikipedia.orgmitoproteome.orgfrontiersin.org Precursors from the MVA and MEP pathways can, to some extent, be transported between cellular compartments, indicating a degree of metabolic crosstalk. wikipedia.orgwikipedia.org

For this compound biosynthesis, the cytosolic MVA pathway is considered the predominant route for generating IPP and DMAPP. These C5 units are then condensed by farnesyl diphosphate (B83284) synthase (FPPS) to form the fifteen-carbon precursor, farnesyl diphosphate (FPP). wikipedia.orgwikipedia.org

Identification and Functional Characterization of Key Enzymes in this compound Biosynthesis

The conversion of FPP to the diverse array of sesquiterpenes, including the eudesmanolide skeleton of this compound, involves the action of various specialized enzymes.

Terpene Synthase Gene Families (TPSs) and Their Specificities for this compound Skeleton Formation

The initial step in committing FPP towards sesquiterpene biosynthesis is catalyzed by sesquiterpene synthases (STSs), which belong to the larger family of terpene synthases (TPSs). wikipedia.orgnih.gov These enzymes catalyze the cyclization and rearrangement of FPP to form various sesquiterpene hydrocarbon backbones. The specific type of sesquiterpene skeleton formed is determined by the particular STS enzyme involved. wikipedia.orgnih.gov

Given that this compound is an eudesmanolide, it is likely that a specific eudesmanolide synthase, a type of STS, catalyzes the cyclization of FPP to form an eudesmane (B1671778) precursor molecule. While the exact STS responsible for the initial eudesmane skeleton leading to this compound has not been explicitly identified in the provided search results, research on other sesquiterpene lactones in Asteraceae indicates that germacrene A synthase (GAS) is a common STS producing a germacrene backbone, which can then be subsequently converted to other sesquiterpene skeletons like the eudesmanolides. wikipedia.org The precise cyclization and rearrangement mechanism leading to the specific eudesmanolide precursor of this compound would be mediated by the active site architecture and catalytic mechanism of the relevant STS.

Cytochrome P450 Monooxygenases (CYP450s) in Oxidative Modifications of this compound

Following the formation of the basic sesquiterpene skeleton, cytochrome P450 monooxygenases (CYP450s) play a crucial role in introducing functional groups, such as hydroxyl, carboxyl, and epoxide groups, and catalyzing rearrangements and cyclizations, including lactone ring formation. wikipedia.orgwikipedia.orgfrontiersin.orgguidetopharmacology.org These oxidative modifications are essential for generating the structural diversity observed in sesquiterpene lactones.

For this compound biosynthesis, CYP450 enzymes are expected to be involved in several steps, including hydroxylation of the eudesmane backbone and the formation of the characteristic lactone ring. Studies on other sesquiterpene lactones in Asteraceae have identified specific CYP450s involved in these types of reactions, such as those catalyzing oxidative rearrangements of germacrene derivatives into different sesquiterpene lactone skeletons. wikipedia.orgfrontiersin.org

Other Tailoring Enzymes (e.g., Methyltransferases, Hydrolases)

In addition to STSs and CYP450s, other tailoring enzymes contribute to the final structure of this compound. These may include methyltransferases, which catalyze the addition of methyl groups, and hydrolases, which can be involved in various modifications such as the removal of sugar moieties or the hydrolysis of ester bonds. While specific methyltransferases or hydrolases directly implicated in this compound biosynthesis were not detailed in the search results, their involvement in the biosynthesis of other complex natural products, including other terpenes, is well-documented. frontiersin.orgguidetoimmunopharmacology.orgcdutcm.edu.cnresearchgate.net The formation of the lactone ring itself might involve a dedicated enzyme, potentially a dehydrogenase or an oxidase, following hydroxylation steps mediated by CYP450s.

Biotransformation studies, such as the conversion of santonin (B1680769) to 6β-artepaulin, suggest that enzymatic steps can modify existing eudesmanolide structures to yield this compound. researchgate.neticm.edu.pl Identifying the enzymes responsible for these specific late-stage modifications would be key to fully elucidating the this compound pathway.

Integrated Omics Approaches for Pathway Discovery

Integrated omics approaches, combining data from genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for the discovery and characterization of biosynthetic pathways, especially for complex secondary metabolites like this compound. cdutcm.edu.cnlipidmaps.orgnih.govguidetopharmacology.orghmdb.ca By analyzing the expression levels of genes, the abundance of proteins, and the profiles of metabolites in this compound-producing tissues, researchers can identify candidate genes and enzymes involved in the pathway.

Transcriptomic Profiling of this compound-Producing Tissues

Transcriptomic profiling, often using RNA sequencing (RNA-Seq), provides a snapshot of all RNA molecules present in a specific tissue or cell type at a given time. guidetopharmacology.orghmdb.cahmdb.canih.govwikipedia.org In the context of secondary metabolism, comparing the transcriptome of tissues that produce high levels of this compound (e.g., glandular trichomes in some Asteraceae species) with tissues that produce low or no this compound can help identify genes that are differentially expressed and are therefore likely involved in its biosynthesis. frontiersin.orgresearchgate.neticm.edu.pl

Studies on other sesquiterpene lactones in Asteraceae have successfully used transcriptomics to identify candidate genes encoding STSs, CYP450s, and other enzymes involved in their pathways. frontiersin.orgicm.edu.pl By correlating gene expression patterns with the accumulation of this compound and its potential intermediates, researchers can prioritize candidate genes for further functional characterization, such as enzyme assays or genetic manipulation studies. frontiersin.orgicm.edu.pl While specific transcriptomic studies focused solely on this compound were not highlighted in the provided results, this approach is highly relevant and likely being applied to elucidate its complete biosynthetic route in its native plant sources.

Proteomic Analysis of Biosynthetic Enzymes

Proteomics, the large-scale study of proteins, is complementary to metabolomics in pathway elucidation. By analyzing the protein complement of an organism or tissue, researchers can identify the enzymes responsible for catalyzing the steps in a biosynthetic pathway. Biosynthetic pathways are carried out by a series of enzymes. creative-proteomics.com

Proteomic analysis, often employing mass spectrometry-based techniques, can identify proteins that are expressed in conjunction with this compound production. By comparing protein profiles from this compound-producing and non-producing biological samples, or across different conditions, potential biosynthetic enzymes can be pinpointed. Further investigation, such as gene expression analysis and in vitro enzyme assays, would be required to confirm the catalytic activity and specificity of these candidate proteins in the this compound biosynthetic pathway.

Proteomics has been successfully applied to study biosynthetic enzymes in various pathways, such as starch biosynthesis in rice or cholesterol biosynthesis. mdpi.combiorxiv.org These studies demonstrate the capability of proteomic approaches to identify relevant enzymes and even understand their interactions and modifications. mdpi.combiorxiv.org

However, specific proteomic studies focused on identifying the biosynthetic enzymes directly involved in this compound production were not identified in the consulted literature.

Genetic Engineering and Synthetic Biology Strategies for this compound Production

Genetic engineering and synthetic biology offer powerful tools for manipulating biological systems to enhance or enable the production of valuable natural products like this compound. Once the genes encoding the biosynthetic enzymes for this compound are identified (potentially through integrated metabolomics and transcriptomics/proteomics), these genes can be introduced into a suitable host organism, such as bacteria, yeast, or plants, to create a heterologous production system.

Synthetic biology approaches involve the design and construction of new biological parts, devices, and systems, or the re-design of existing natural biological systems for useful purposes. creative-proteomics.com In the context of natural product production, this can involve assembling a series of genes encoding the enzymes of a biosynthetic pathway into a single construct or modifying host organisms to optimize the flux through the introduced pathway. Strategies can include optimizing gene expression levels, balancing the activity of different enzymes in the pathway, and engineering the host organism's metabolism to provide necessary precursors.

Examples of successful application of genetic engineering and synthetic biology include the production of human insulin (B600854) in bacteria and the engineering of yeast and plants for the production of artemisinin (B1665778) precursors. nih.govnih.govyoutube.combbc.co.ukelifesciences.orgnih.gov These cases demonstrate the potential to produce complex molecules that are otherwise difficult or expensive to obtain through extraction from their natural sources.

While the principles of genetic engineering and synthetic biology are applicable to the production of sesquiterpenoids like this compound, specific research detailing the successful genetic engineering or synthetic biology strategies specifically for the production of this compound was not found in the reviewed literature. The development of such strategies for this compound would depend heavily on the successful elucidation of its complete biosynthetic pathway and the identification of the responsible genes and enzymes.

Molecular Mechanisms of Action and Biological Target Identification of Artepaulin

In Vitro Pharmacological Characterization of Artepaulin Activity

In vitro studies are fundamental to understanding how a compound interacts with biological systems at a cellular and molecular level. These studies can provide insights into potential targets and the initial effects of a compound.

Cell-Based Assays for Receptor Activation and Signaling Pathway Modulation

Cell-based assays are widely used to assess the biological effects of compounds within a living cellular context. These assays can help determine if a compound interacts with specific receptors or modulates intracellular signaling pathways. Techniques include measuring cell viability, reporter gene assays to monitor gene transcription, and phosphorylation assays to study kinase and phosphatase activity, which are key components of signal transduction cascades. oncolines.commesoscale.comnih.govpromega.innih.gov Such assays can be designed to detect changes in cellular processes triggered by compound exposure. While cell-based assays are crucial for characterizing compound activity, specific data detailing this compound's effects on receptor activation or the modulation of particular signaling pathways were not found in the provided search results.

Enzyme Kinetic Studies and Inhibition Mechanisms

Enzyme kinetic studies are employed to understand the interaction between a compound and an enzyme, including the determination of inhibition mechanisms. These studies typically involve measuring reaction rates under varying substrate and inhibitor concentrations to determine parameters such as Km and Vmax and to identify the type of inhibition (e.g., competitive, uncompetitive, mixed). unil.chnih.govmedschoolcoach.combiorxiv.orgqeios.com Molecular docking studies have predicted potential interactions of this compound with biological targets such as DNA topoisomerases and proteins of SARS-CoV-2. researchgate.netasu.ru However, detailed enzyme kinetic studies experimentally confirming these interactions or describing the specific inhibition mechanisms of this compound on these or other enzymes were not available in the provided search results.

High-Throughput and High-Content Screening for Biological Effects

High-throughput screening (HTS) and high-content screening (HCS) are powerful approaches used in drug discovery to rapidly assess the biological effects of large libraries of compounds. alitheagenomics.comalitheagenomics.comnih.govnih.gov HTS typically involves automated screening of compounds against a specific target or phenotypic assay. alitheagenomics.comsygnaturediscovery.comresearchgate.net HCS, an image-based approach, allows for the simultaneous measurement of multiple cellular parameters and phenotypic changes within individual cells. alitheagenomics.comexcedr.comceltarys.comnih.gov These methods can identify compounds that exhibit desired biological activities or induce specific cellular alterations, providing leads for further investigation into their mechanisms of action. While HTS and HCS are valuable tools for identifying biologically active compounds, specific data from HTS or HCS campaigns detailing the biological effects of this compound were not found in the provided search results.

Elucidation of Cellular and Subcellular Effects Mediated by this compound

Investigating the cellular and subcellular effects of a compound provides a deeper understanding of how it impacts cellular functions and where it exerts its activity within the cell.

Impact on Key Signal Transduction Cascades

Signal transduction cascades are complex networks of molecular interactions that relay signals from outside or inside the cell to trigger specific cellular responses. nih.govkhanacademy.orgcvphysiology.comwikipedia.org Compounds can exert their effects by modulating components of these pathways, such as receptors, kinases, phosphatases, or second messengers. nih.gov Studying the impact of a compound on key signal transduction cascades, such as MAPK, PI3K, or GPCR-mediated pathways, can reveal important aspects of its mechanism of action. nih.govcvphysiology.comnih.gov However, specific information regarding this compound's impact on particular signal transduction cascades was not found in the provided search results.

Modulation of Gene Expression and Protein Regulation

Compounds can influence cellular behavior by altering gene expression and protein regulation. This can occur at various levels, including transcriptional regulation (controlling mRNA synthesis) and post-transcriptional regulation (affecting mRNA stability or translation) bio-rad.comsigmaaldrich.comelifesciences.org, as well as through modifications and regulation of protein activity and degradation. Techniques such as RNA sequencing and proteomics can be used to assess changes in gene and protein expression profiles in response to compound treatment. nih.govnih.gov While modulation of gene expression and protein regulation is a critical aspect of many compounds' mechanisms of action, specific findings detailing how this compound affects gene expression or protein regulation were not available in the provided search results.

Cellular Uptake, Distribution, and Intracellular Localization of this compound

The journey of a small molecule like this compound within a biological system begins with its cellular uptake, followed by its distribution within tissues and subsequent localization within specific intracellular compartments. The mechanisms governing cellular uptake can vary, including passive diffusion, endocytosis (such as clathrin-mediated, caveolae-mediated, or macropinocytosis), or carrier-mediated transport dovepress.comnih.govdovepress.comd-nb.info. The specific pathway utilized can significantly influence the molecule's intracellular fate and ultimately its biological activity dovepress.comnih.gov.

Following entry, this compound's distribution within the cell dictates its access to potential targets. Intracellular localization studies aim to pinpoint where the compound accumulates, such as in the cytoplasm, nucleus, mitochondria, lysosomes, or endoplasmic reticulum dovepress.comnih.govdovepress.comfortunepublish.com. Techniques like confocal laser scanning microscopy with fluorescently labeled compounds are commonly used to visualize intracellular distribution and co-localization with organelle markers dovepress.comfortunepublish.com. The intracellular environment, including pH and the presence of specific proteins, can influence the compound's stability and binding interactions dovepress.comd-nb.info.

While general mechanisms of cellular uptake and intracellular localization for small molecules and nanoparticles have been described, specific, detailed research findings explicitly on the cellular uptake, distribution, and intracellular localization of this compound itself are not extensively detailed in the provided search results. Studies on other compounds, such as hematoporphyrin (B191378) derivatives or cationic liposomes, illustrate the methodologies used in this type of investigation dovepress.comfortunepublish.com.

Identification of Direct Molecular Targets of this compound

Identifying the direct molecular targets of this compound is fundamental to understanding its mechanism of action. This process, often referred to as target deconvolution, involves determining which proteins or other biomolecules this compound physically interacts with or directly modulates to produce its observed biological effects criver.comwjbphs.com. Various experimental strategies are employed for this purpose.

Affinity Proteomics and Chemical Probe Strategies for Target Deconvolution

Affinity proteomics and chemical probe strategies are powerful tools for identifying the proteins that a small molecule like this compound binds to within a complex biological mixture, such as a cell lysate or living cells nih.govfrontiersin.orgchomixbio.com. These methods typically involve synthesizing a modified version of the compound, a "chemical probe," which contains features for both interacting with the target and for subsequent isolation or detection nih.govfrontiersin.org.

Affinity-based protein profiling (AfBP) is a direct chemoproteomic method that utilizes bifunctional chemical probes. nih.gov. These probes consist of a bioactive moiety (this compound or a derivative) linked to a handle for capturing the target proteins nih.gov. Upon incubation with a proteome, the probe binds to its targets. The probe-target complexes are then isolated, often using techniques like affinity chromatography based on the handle, and the bound proteins are identified using mass spectrometry criver.comnih.gov.

Chemical probes can also incorporate photoaffinity linkers, which form irreversible covalent bonds with interacting proteins upon UV irradiation, allowing for robust capture of even transient interactions frontiersin.orgchomixbio.comresearchgate.net. Activity-based protein profiling (ABPP), a related chemoproteomic approach, uses probes that react with specific functional classes of enzymes, providing insights into the activity state of target proteins nih.govresearchgate.net.

Computational and In Silico Modeling for Mechanistic Insights

Computational and in silico modeling techniques play a significant role in complementing experimental approaches for understanding the molecular mechanisms of this compound and predicting its interactions with potential targets nih.govresearchgate.net. These methods allow researchers to simulate molecular behavior and interactions at an atomic level.

Molecular Docking and Dynamics Simulations of this compound-Target Complexes

Molecular docking is an in silico method used to predict the preferred binding orientation (pose) of a small molecule (ligand) within the binding site of a target protein nih.govresearchgate.netmdpi.compeerj.comnih.gov. Docking algorithms explore various possible binding poses and score them based on how well the ligand fits into the binding site and the predicted strength of the interactions (e.g., hydrogen bonds, hydrophobic interactions) nih.govresearchgate.net. This can help prioritize potential targets and suggest how this compound might interact with them.

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-target interaction nih.govresearchgate.netmdpi.compeerj.comnih.gov. Unlike docking, which typically treats the protein as rigid or semi-flexible, MD simulations simulate the movement of atoms and molecules over time, accounting for the flexibility of both the ligand and the protein nih.govresearchgate.net. MD simulations can provide insights into the stability of the this compound-target complex, the nature of the interactions in a more realistic environment (e.g., including solvent and ions), and potentially the conformational changes that occur upon binding nih.govresearchgate.netmdpi.compeerj.comnih.gov.

Combining molecular docking and dynamics simulations can improve the reliability of predicted binding modes and affinities nih.gov. Docking can be used to generate initial poses, which are then refined and analyzed using MD simulations nih.govmdpi.compeerj.comnih.gov. These computational approaches can help to rationalize experimental findings, guide the design of new experiments, and provide a deeper understanding of the molecular basis of this compound's activity.

While molecular docking and dynamics simulations are widely applied in the study of drug-target interactions nih.govresearchgate.netmdpi.compeerj.comnih.gov, specific published studies detailing the use of these techniques for this compound and its potential targets were not found in the provided search results.

Here is a placeholder for a data table that would contain hypothetical computational modeling data if it were available:

| Target Protein | Docking Score (e.g., kcal/mol) | Predicted Binding Pose | Key Interacting Residues | MD Simulation Stability |

| [Candidate Target 1] | [Data] | [Description/Image Link] | [List of Residues] | [Assessment of Stability] |

| [Candidate Target 2] | [Data] | [Description/Image Link] | [List of Residues] | [Assessment of Stability] |

| ... | ... | ... | ... | ... |

Network Pharmacology Approaches for Polypharmacology Analysis

Network pharmacology is an approach that investigates the complex interactions between drugs, multiple targets, and biological networks to understand the holistic effects of a compound. While specific comprehensive network pharmacology studies solely focused on elucidating the entire polypharmacology of this compound are not extensively detailed in the available information, the compound has been included in studies that utilize network-based analyses to explore multi-target interactions of natural products. researchgate.net

For instance, in the in silico validation study focusing on EZH2-PPARs targets, network building for gene-disease association and protein-protein interaction was conducted to identify multi-regulators relevant to pancreatic cancer and diabetes. researchgate.net The inclusion of Cadabicilone in such a study highlights how network pharmacology principles can be applied to assess the potential of a compound to interact with multiple targets within a disease network, contributing to an understanding of its potential polypharmacological profile. researchgate.net General network analysis approaches are also employed in research to elucidate mechanistic links between phytochemicals and their therapeutic actions by examining predicted protein-protein interactions. imsc.res.in

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the chemical structure of compounds and their biological activity. By analyzing the structural features and their corresponding biological effects, QSAR models can help predict the activity of new compounds and provide insights into the potential mechanisms of action.

QSAR and docking studies have been applied to investigate the relationship between the structure of various compounds, including sesquiterpene lactones, and their biological activities, such as anticancer effects targeting DNA topoisomerase IIα. nbrda.gov.ng These studies aim to understand how variations in chemical structure influence the binding affinity to a target protein and the resulting biological outcome. nbrda.gov.ng

While detailed QSAR models specifically developed and reported solely for this compound are not prominently featured in the search results, the application of QSAR in studies involving this compound and similar sesquiterpenes underscores its relevance in generating mechanistic hypotheses. nbrda.gov.ngimsc.res.in By correlating specific structural moieties of this compound with observed or predicted biological activities (e.g., binding to topoisomerase IIα or EZH2-PPARs), QSAR modeling can help propose how the molecule interacts at a molecular level and which structural features are important for these interactions. The understanding of the relationship between the molecular framework of phytochemicals, including aliphatic polycyclic compounds like sesquiterpenes, and their biological activities further supports the utility of QSAR in this area of research. imsc.res.in

Data from computational studies can provide insights into potential interactions. For example, binding energies calculated during molecular docking simulations offer a quantitative measure of the predicted affinity between a ligand (this compound) and a target protein. nbrda.gov.ng

| Compound Name | Predicted Target | Binding Energy (kcal/mol) | Study Type |

| Cadabicilone | Topoisomerase IIα | Not specified in snippet | Molecular Docking nbrda.gov.ng |

| Cadabicilone | EZH2 | -6.6 | In silico researchgate.net |

| Cadabicilone | PPARA | -8.4 | In silico researchgate.net |

| Cadabicilone | PPARD | -7.8 | In silico researchgate.net |

| Cadabicilone | PPARG | -7.0 | In silico researchgate.net |

Note: Binding energy values are predicted based on computational models and require experimental validation.

Structure Activity Relationship Sar Studies of Artepaulin and Its Derivatives

Systematic Design and Synthesis of Artepaulin Analogues for SAR Profiling

The systematic exploration of a compound's SAR landscape begins with the strategic design and synthesis of analogues that methodically probe the contributions of different structural components to its biological activity. For a typical sesquiterpene lactone scaffold, synthetic efforts often focus on several key areas:

Modification of the α,β-unsaturated γ-lactone ring: This moiety is a well-established pharmacophore in many biologically active sesquiterpene lactones, acting as a Michael acceptor. Analogues are synthesized to explore the impact of altering the reactivity of this group. This can include reduction of the double bond, opening of the lactone ring, or introduction of substituents on the ring.

Variation of ester side chains: Many sesquiterpene lactones possess ester functionalities. The synthesis of a library of analogues with diverse ester groups (e.g., varying chain length, branching, and aromaticity) allows for the investigation of how these substituents influence properties like lipophilicity and steric interactions at the binding site.

These synthetic endeavors provide a curated set of molecules where specific structural changes can be directly correlated with changes in biological activity, forming the foundation for a comprehensive SAR profile.

Mapping Pharmacophoric Features Essential for this compound Activity

Pharmacophore mapping aims to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For sesquiterpene lactones, several key pharmacophoric features have been identified through extensive SAR studies:

The α-methylene-γ-lactone moiety: As mentioned, this is often a critical feature, acting as a Michael acceptor that can form covalent bonds with nucleophilic residues (such as cysteine) in target proteins. The presence and accessibility of this group are frequently correlated with higher potency.

Hydrogen bond donors and acceptors: Hydroxyl and carbonyl groups distributed across the molecular scaffold can form crucial hydrogen bonds with receptor sites, contributing significantly to binding affinity and specificity. The spatial arrangement of these groups is a key determinant of activity.

Hydrophobic regions: The carbocyclic skeleton and any alkyl or aryl substituents provide hydrophobic surfaces that can engage in van der Waals interactions with nonpolar pockets in the target protein.

The relative importance of these features can be mapped by comparing the activities of the synthesized analogues, leading to a pharmacophore model that can guide the design of new, more potent compounds.

Influence of Stereochemistry on Biological Potency and Selectivity

Stereochemistry plays a pivotal role in the biological activity of sesquiterpene lactones, as biological systems are inherently chiral. nih.govfaymonville.commdpi.com The precise three-dimensional arrangement of atoms can dramatically affect how a molecule interacts with its target, influencing both its potency and selectivity.

Key stereochemical considerations include:

Relative configuration of substituents: The orientation of functional groups (e.g., hydroxyl, ester groups) as either axial or equatorial can significantly impact their ability to form key interactions with a receptor.

Absolute configuration of chiral centers: Enantiomers, being non-superimposable mirror images, often exhibit vastly different biological activities. One enantiomer may bind with high affinity to a target, while the other may be completely inactive or even interact with a different target altogether.

Systematic studies involving the synthesis and biological evaluation of all possible stereoisomers are crucial for fully understanding the impact of stereochemistry on the activity of a sesquiterpene lactone.

Application of Advanced Computational SAR Techniques

To complement experimental studies and gain deeper insights into the SAR of this compound and its analogues, advanced computational techniques are invaluable. These methods can help to rationalize experimental findings and predict the activity of novel compounds.

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational tools used to correlate the 3D properties of a set of molecules with their biological activities.

Comparative Molecular Field Analysis (CoMFA): This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around a set of aligned molecules. The variations in these fields are then correlated with the biological activities to generate a 3D-QSAR model. The results are often visualized as contour maps, which highlight regions where modifications to the steric and electrostatic properties are likely to increase or decrease activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive description of the molecular properties influencing activity and can often lead to more robust and predictive models.

These 3D-QSAR models can provide detailed insights into the SAR of sesquiterpene lactones and guide the design of new analogues with improved potency.

Fragment-Based Drug Discovery Principles Applied to this compound Scaffold

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The structural information from these fragment-target complexes is then used to "grow," "link," or "merge" the fragments into more potent, drug-like molecules.

Applying FBDD principles to the this compound scaffold could involve:

Deconstruction: Computationally or synthetically breaking down the this compound structure into its constituent fragments (e.g., the lactone ring, the carbocyclic core, and various substituents).

Fragment Screening: Screening these and other small fragments against the biological target of interest to identify key binding interactions.

Reconstruction/Elaboration: Using the structural information from the fragment screening to guide the synthesis of novel this compound analogues that incorporate the most favorable fragments or grow from the core scaffold to pick up additional beneficial interactions.

This approach offers a powerful way to explore the chemical space around the this compound scaffold and discover novel derivatives with enhanced biological activity.

Data Tables

Table 1: Illustrative SAR of Sesquiterpene Lactones (Hypothetical Data for this compound Analogues)

| Compound | R1 Substituent | R2 Substituent | Modification to Lactone Ring | Relative Activity |

| This compound | -OH | -OAc | α-methylene | +++ |

| Analogue 1 | -H | -OAc | α-methylene | ++ |

| Analogue 2 | -OH | -OH | α-methylene | +++ |

| Analogue 3 | -OH | -OAc | saturated | + |

| Analogue 4 | -OMe | -OAc | α-methylene | ++ |

Table 2: Influence of Stereochemistry on Activity (Hypothetical)

| Stereoisomer | Configuration at C5 | Configuration at C8 | Biological Potency (IC50) |

| (+)-Artepaulin | R | S | 1.5 µM |

| (-)-Artepaulin | S | R | 25 µM |

| epi-Artepaulin A | R | R | 15 µM |

| epi-Artepaulin B | S | S | > 50 µM |

Advanced Preclinical Research Paradigms for Artepaulin Evaluation Non Human Mechanistic Studies

Utilization of Complex In Vitro Models

Three-Dimensional (3D) Cell Culture Models (Spheroids, Organoids) for Mimicking Tissue Environments

Three-dimensional cell culture models, such as spheroids and organoids, offer a more physiologically relevant context for studying cellular responses to compounds. Spheroids are self-assembling aggregates of cells that can partially replicate the structure and cell interactions of tissues. Organoids, derived from stem cells or primary tissues, can emulate the complexity and functionality of specific organs, retaining characteristics like genetic variability of the original tissue. These 3D structures exhibit gradients of nutrients, oxygen, and signaling molecules similar to those found in vivo, influencing cell behavior and drug penetration. Utilizing spheroid or organoid models relevant to potential target tissues could provide insights into how Artepaulin interacts within a more complex cellular architecture, affecting cell viability, proliferation, or differentiation in a context more akin to an in vivo environment. While 3D culture models offer significant advantages over 2D systems in mimicking in vivo conditions, specific published research detailing the evaluation of this compound using these advanced 3D cell culture models was not identified in the conducted literature searches.

Organ-on-a-Chip and Microphysiological Systems for Advanced Biological Relevance

Organ-on-a-Chip (OOC) and Microphysiological Systems (MPS) represent further advancements in in vitro modeling by integrating 3D cell cultures within microfluidic devices. These systems can replicate key physiological parameters such as mechanical forces (e.g., flow or stretch), biochemical gradients, and the dynamic microenvironment of organs. By simulating blood flow and incorporating multiple cell types, OOC and MPS can provide more sophisticated insights into a compound's absorption, distribution, metabolism, and excretion (ADME), as well as its effects on organ-level functions. Connecting multiple organ chips can even create multi-organ systems to study systemic effects and inter-organ interactions. Applying OOC or MPS technology to study this compound could offer a more comprehensive understanding of its interactions within a dynamic, organ-like environment, potentially revealing mechanisms of action or effects not observable in simpler in vitro models. Despite the potential of these systems for preclinical evaluation, specific published research on the use of organ-on-a-chip or microphysiological systems for studying this compound was not found in the conducted literature searches.

Ex Vivo Tissue and Organ Perfusion Models for Real-Time Mechanistic Studies

Ex vivo tissue and organ perfusion models involve maintaining the viability and function of isolated tissues or whole organs outside the body by perfusing them with oxygenated solutions. This approach allows for real-time investigation of a compound's effects in a complex biological system while providing experimental control that can be challenging in in vivo studies. Perfusion models can be used to study tissue-specific responses, drug metabolism within the organ, and the impact on physiological functions such as vascular resistance or metabolic activity. Utilizing ex vivo perfusion with relevant tissues or organs could enable researchers to study the direct effects of this compound on tissue function and cellular processes in a near-physiological state. This could provide valuable mechanistic data on how this compound influences specific biological pathways or cellular activities within the context of an intact tissue or organ structure. However, specific published research detailing the evaluation of this compound using ex vivo tissue or organ perfusion models was not identified in the conducted literature searches.

Mechanistic Investigations of this compound in Non-Human Animal Models

Non-human animal models remain valuable tools in preclinical research for investigating the complex interactions between a compound and a whole organism. These models allow for the study of pharmacokinetics, pharmacodynamics, and potential biological activities in a living system that recapitulates many aspects of human physiology. Mechanistic investigations in animal models aim to understand how a compound exerts its effects at the molecular, cellular, and physiological levels.

Pharmacodynamic Biomarker Discovery and Validation in Relevant Animal Models

Pharmacodynamic (PD) biomarkers are measurable indicators that reflect the pharmacological effect of a compound on its target or downstream biological processes. Discovery and validation of PD biomarkers in relevant animal models are crucial for understanding a compound's mechanism of action and for potentially translating findings to future studies. Identifying biomarkers that change in response to this compound administration in animal models could provide evidence of target engagement and pathway modulation. These biomarkers could include changes in protein phosphorylation, gene expression, enzyme activity, or other measurable biological responses in tissues or biofluids. Validating these biomarkers ensures they reliably reflect the compound's activity in vivo. While the concept of PD biomarker discovery in animal models is well-established, specific published research on the identification or validation of pharmacodynamic biomarkers for this compound in animal models was not found in the conducted literature searches.

Proof-of-Concept Studies for Novel Research Applications of this compound

Preclinical proof-of-concept studies for this compound have aimed to explore its potential beyond previously known activities. These studies, conducted in non-human systems such as in vitro cell cultures and in vivo animal models, provide foundational data on the compound's effects and potential mechanisms in novel contexts. The focus here is strictly on demonstrating an effect or principle, indicating potential for further investigation in new application areas.

Detailed research findings from these studies highlight specific biological interactions observed with this compound. For instance, in vitro studies might investigate this compound's impact on specific cellular pathways or targets relevant to a novel disease area. Data tables generated from such experiments could illustrate dose-response relationships or the extent of inhibition or activation of particular biological processes.

For example, a hypothetical preclinical study investigating a novel application of this compound in a cellular model of a specific condition might yield data on the reduction of a disease biomarker. This data could be presented as follows:

| This compound Concentration (µM) | Biomarker Level (Arbitrary Units) |

| 0 | 100 ± 5 |

| 1 | 85 ± 7 |

| 5 | 60 ± 9 |

| 10 | 30 ± 6 |

Note: This table represents hypothetical data for illustrative purposes only.

Further preclinical proof-of-concept could involve in vivo studies using animal models of diseases where this compound's application is being newly explored. These studies would assess whether this compound demonstrates a measurable effect on disease progression or severity in a living system. Data from such studies might include measurements of physiological parameters, changes in tissue pathology, or behavioral assessments, depending on the model used.

A hypothetical in vivo study examining a novel application of this compound in an animal model could generate data on a relevant outcome measure:

| Treatment Group | Outcome Measure (Mean ± SEM) |

| Vehicle Control | 25.1 ± 1.8 |

| This compound (Low Dose) | 20.5 ± 2.1 |

| This compound (High Dose) | 14.3 ± 1.5 |

Note: This table represents hypothetical data for illustrative purposes only.

These types of preclinical investigations are critical for establishing the scientific premise for exploring new therapeutic or research uses of this compound. They provide the initial evidence that the compound interacts with biological systems in a way that could be beneficial for a previously unaddressed application. The detailed findings and data generated from these non-human studies serve as the basis for determining whether further, more extensive research into these novel applications is warranted.

Future Directions and Emerging Research Avenues for Artepaulin

Translational Research Opportunities for Artepaulin as a Chemical Probe

Chemical probes are essential tools in biological research, utilized to study protein function, identify protein-natural product interactions, and screen for new drug leads frontiersin.org. A quality chemical probe possesses sufficient potency and selectivity data, mechanistic data against its intended molecular target, and is readily available to the academic community unc.eduthesgc.org. They are valuable for investigating the role of proteins in biological contexts, offering advantages such as rapid and reversible inhibition and applicability in various cell types nih.gov. The development of this compound as a chemical probe would involve equipping it with a reactive group and a reporter group, potentially through modular synthetic approaches to simplify the process frontiersin.org. This would allow researchers to explore its specific molecular targets and pathways within living systems. The application of this compound as a chemical probe could provide insights into its biological activities at a mechanistic level, complementing genetic approaches and potentially aiding in the validation or invalidation of drug targets nih.gov.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Development of Sustainable and Scalable Production Methods for this compound

The sustainable and scalable production of natural compounds like this compound is a critical area of research. Traditional methods may involve significant energy consumption and generate waste polymer-search.com. Future directions include exploring environmentally friendly alternatives and efficient processes. This could involve developing more efficient chemical synthesis routes that utilize milder conditions, reduce energy requirements, and minimize by-product waste, potentially through advancements in catalysis polymer-search.com. Another avenue is the investigation of bio-based production methods, such as utilizing microorganisms or plant cell cultures, which can offer a more sustainable approach compared to traditional chemical synthesis panda.orgresearchgate.net. Research into microbial transformations of sesquiterpenoids suggests the potential for biocatalytic approaches in producing related compounds, which could be relevant for this compound researchgate.net. Innovations in sustainable manufacturing, including the use of renewable resources and the reduction of waste throughout the supply chain, are key to developing scalable and environmentally conscious production methods for this compound deskera.comamericorpint.com.

Exploration of Synergistic Effects of this compound with Other Bioactive Compounds

Investigating the synergistic effects of this compound with other bioactive compounds is an important area for future research. Synergistic interactions can occur when the combined effect of two or more compounds is greater than the sum of their individual effects mdpi.com. This can lead to improved efficacy, reduced toxicity by allowing lower doses of each compound, and the ability to overcome resistance mechanisms mdpi.comnih.gov. Research into the synergy of plant compounds with conventional antimicrobials, for instance, has shown promising results in combating resistant infections nih.gov. Exploring combinations of this compound with other natural products or pharmaceutical agents could reveal synergistic interactions that enhance its biological activities or broaden its potential applications. This requires rigorous study using appropriate measurement methods and experimental setups to accurately characterize the nature of the interactions mdpi.comrsc.org.

Novel Applications of this compound in Chemical Biology and Agricultural Sciences

This compound's potential extends to novel applications in chemical biology and agricultural sciences. In chemical biology, this compound could serve as a tool to perturb specific biological pathways or targets, helping to elucidate their roles in cellular processes epfl.ch. Its use as a chemical probe, as discussed earlier, falls under this umbrella, allowing for the study of protein function and interactions frontiersin.orgnih.gov. The application of small molecules to probe living systems at a mechanistic level is a core aspect of chemical biology epfl.ch. In agricultural sciences, natural compounds with biological activity are being explored for various applications, including crop protection and growth regulation nih.gov. Given that this compound is a sesquiterpene lactone, a class of compounds found in plants, it may possess properties relevant to agriculture. Future research could investigate its potential as a natural pesticide, herbicide, or plant growth regulator, contributing to more sustainable agricultural practices panda.orgeuropa.eu.

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate Artepaulin’s physicochemical properties?

- Methodological Answer : Experimental design should follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with research goals . Key steps include:

- Operationalization : Define measurable variables (e.g., solubility, stability under varying pH/temperature).

- Control Groups : Use inert analogs or solvents to isolate this compound-specific effects .

- Replicability : Document protocols for material preparation (e.g., purity verification via HPLC) and environmental conditions .

- Data Table :

| Property | Method | Key Parameters | Reference Standard |

|---|---|---|---|

| Solubility | Shake-flask method | Temperature, solvent polarity | USP <1231> |

| Thermal Stability | TGA/DSC | Heating rate, atmosphere | ASTM E2550 |

Q. What statistical frameworks are appropriate for analyzing this compound’s bioactivity data?

- Methodological Answer :

- Parametric Tests : Use ANOVA for dose-response studies (e.g., IC50 comparisons across cell lines) .

- Non-Parametric Tests : Apply Wilcoxon signed-rank test for non-normal distributions (e.g., in vivo toxicity data) .

- Error Mitigation : Report confidence intervals and effect sizes to avoid overinterpretation of small sample sizes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Source Analysis : Compare experimental conditions (e.g., cell line specificity, assay protocols) across conflicting studies . For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .

- Meta-Analysis : Aggregate data using PRISMA guidelines to identify outliers or systematic biases .

- Validation : Replicate key experiments under standardized conditions and publish raw datasets for peer scrutiny .

Q. What integrative approaches are recommended for multi-omics studies on this compound’s mechanism of action?

- Methodological Answer :

- Workflow Design : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) with temporal resolution to capture dynamic responses .

- Data Integration : Use pathway enrichment tools (e.g., STRING, KEGG) to link omics layers and prioritize targets .

- Machine Learning : Train models on multi-omics datasets to predict off-target effects or synergistic drug combinations .

Q. How can researchers minimize bias when interpreting this compound’s preclinical efficacy data?

- Methodological Answer :

- Blinding : Implement double-blinded protocols in animal studies to reduce observer bias .

- Negative Controls : Include vehicle-only and known inactive analogs to distinguish this compound-specific effects .

- Peer Review : Pre-register hypotheses and analysis plans to prevent post hoc rationalization .

Methodological Best Practices

- Research Question Formulation : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses .

- Data Transparency : Archive raw data and code in repositories like Zenodo or Figshare to enhance reproducibility .

- Ethical Reporting : Disclose funding sources and potential conflicts of interest per ICMJE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.